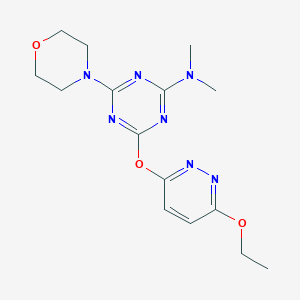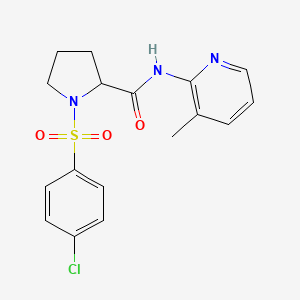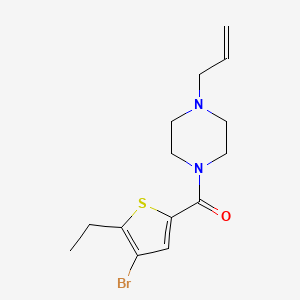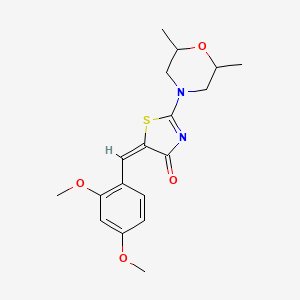
4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a pyridazine ring, a morpholine ring, and a triazine core, makes it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine typically involves multiple steps. One common method involves the reaction of 6-ethoxypyridazine with N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazine-2-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate in a solvent like dioxane or water at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the yield and purity of the product while reducing the reaction time . This method involves the use of a multimode reactor to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Condensation Reactions: It can react with carboxylic acids to form amides in the presence of condensing agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.
Common Reagents and Conditions
Bases: Sodium carbonate is commonly used as a base in substitution reactions.
Solvents: Dioxane and water are frequently used as solvents.
Condensing Agents: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride is used in condensation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while condensation reactions can produce amides.
科学的研究の応用
4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activities.
Agriculture: The compound can be used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: It is used in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating various biological pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in similar reactions.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another triazine derivative with different substituents.
Uniqueness
The uniqueness of 4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-(6-ethoxypyridazin-3-yl)oxy-N,N-dimethyl-6-morpholin-4-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O3/c1-4-24-11-5-6-12(20-19-11)25-15-17-13(21(2)3)16-14(18-15)22-7-9-23-10-8-22/h5-6H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFDKLJTWFMZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)OC2=NC(=NC(=N2)N(C)C)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Ethyl-3-phenyl-7-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5262124.png)
![[1-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}carbonyl)cyclopropyl]amine dihydrochloride](/img/structure/B5262131.png)
![2-(5-Pyridin-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-(2-trifluoromethyl-phenyl)-acetamide](/img/structure/B5262139.png)
acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5262147.png)
![1-[(E)-2-methylbut-2-enyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B5262151.png)
![N-[(3,4-dichlorophenyl)methyl]-1-(2-phenylethyl)piperidin-4-amine](/img/structure/B5262165.png)
![N-(4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5262168.png)
![[(Z)-[amino-(4-iodophenyl)methylidene]amino] thiophene-2-carboxylate](/img/structure/B5262188.png)
![(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-1-(oxolan-2-ylmethyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B5262192.png)

![N-{5-[(ethylamino)sulfonyl]-2-methoxyphenyl}-2-methylbenzamide](/img/structure/B5262209.png)

![2-ethyl-4-methyl-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1,3-oxazole-5-carboxamide dihydrochloride](/img/structure/B5262229.png)

